5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol
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Overview
Description
5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure substituted with a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and 4-methylpiperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol: This compound is similar in structure but contains a phenyl group instead of a methyl group on the piperazine ring.
5-[(4-Ethylpiperazin-1-yl)methyl]quinolin-8-ol: This variant has an ethyl group on the piperazine ring.
Uniqueness
5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperazine moiety can enhance its solubility and binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
312611-91-9 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C15H19N3O/c1-17-7-9-18(10-8-17)11-12-4-5-14(19)15-13(12)3-2-6-16-15/h2-6,19H,7-11H2,1H3 |
InChI Key |
IAALKBPGEDMXOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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